REACTION_CXSMILES
|
[OH-:1].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[N:10][N:11]2[CH:16]=[C:15]([C:17]#[N:18])[CH:14]=[N:13][C:12]=12)=[O:7])C.Cl>C(O)C>[C:17]([C:15]1[CH:14]=[N:13][C:12]2[N:11]([N:10]=[CH:9][C:8]=2[C:6]([OH:5])=[O:7])[CH:16]=1)(=[O:1])[NH2:18] |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.35 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN2C1N=CC(=C2)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid which crashed out was collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with water, methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=NC=2N(C1)N=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |